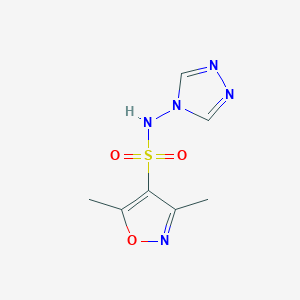![molecular formula C24H27Cl2N5O B12188348 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone](/img/structure/B12188348.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a dichlorophenyl piperazine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine and piperazine moieties. Key steps include:
Formation of Benzimidazole: This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Piperidine: The benzimidazole intermediate is then alkylated using a suitable alkylating agent to introduce the piperidine ring.
Coupling with Piperazine: The final step involves coupling the piperidine intermediate with 2,3-dichlorophenyl piperazine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The piperidine and piperazine rings may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone: can be compared with similar compounds such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif but different pharmacological properties.
Ketamine: Shares structural similarities but differs in its therapeutic applications and mechanism of action.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H27Cl2N5O |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(2,3-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27Cl2N5O/c25-18-4-3-7-21(23(18)26)30-12-14-31(15-13-30)24(32)17-8-10-29(11-9-17)16-22-27-19-5-1-2-6-20(19)28-22/h1-7,17H,8-16H2,(H,27,28) |
InChI Key |
IBWKVOHBWHSWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)CC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12188284.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12188288.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B12188289.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12188298.png)
![N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12188310.png)

![3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12188319.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12188323.png)
![N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B12188331.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12188335.png)

